molecular formula C13H11N5O3 B8068078 N-(6-oxo-3,7-dihydropurin-2-yl)-2-phenoxyacetamide

N-(6-oxo-3,7-dihydropurin-2-yl)-2-phenoxyacetamide

Cat. No.: B8068078
M. Wt: 285.26 g/mol
InChI Key: VXZMETBWWUIXNK-UHFFFAOYSA-N
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Description

The compound identified as “N-(6-oxo-3,7-dihydropurin-2-yl)-2-phenoxyacetamide” is a chemical entity with specific properties and applications. It is important in various scientific fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “N-(6-oxo-3,7-dihydropurin-2-yl)-2-phenoxyacetamide” involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of cyclodextrins for the formation of inclusion complexes. The most common methods involve the preparation of host inclusion in the non-polar cavity of cyclodextrins, which enhances the solubility and stability of the compound .

Industrial Production Methods

Industrial production of “this compound” often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

“N-(6-oxo-3,7-dihydropurin-2-yl)-2-phenoxyacetamide” undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds with different functional groups .

Scientific Research Applications

“N-(6-oxo-3,7-dihydropurin-2-yl)-2-phenoxyacetamide” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “N-(6-oxo-3,7-dihydropurin-2-yl)-2-phenoxyacetamide” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-(6-oxo-3,7-dihydropurin-2-yl)-2-phenoxyacetamide” include other cyclodextrin inclusion complexes and derivatives. These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity .

Uniqueness

The uniqueness of “this compound” lies in its specific chemical structure and the ability to form stable inclusion complexes with cyclodextrins. This property enhances its solubility, stability, and overall effectiveness in various applications .

Properties

IUPAC Name

N-(6-oxo-3,7-dihydropurin-2-yl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3/c19-9(6-21-8-4-2-1-3-5-8)16-13-17-11-10(12(20)18-13)14-7-15-11/h1-5,7H,6H2,(H3,14,15,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZMETBWWUIXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC(=O)C3=C(N2)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC(=O)C3=C(N2)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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